molecular formula C7H6BrNO B181060 N-(4-Bromophenyl)formamide CAS No. 2617-78-9

N-(4-Bromophenyl)formamide

Cat. No. B181060
CAS RN: 2617-78-9
M. Wt: 200.03 g/mol
InChI Key: PYHXNHQAVPSOKT-UHFFFAOYSA-N
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Description

“N-(4-Bromophenyl)formamide” is a chemical compound with the empirical formula C7H6BrNO . It has a molecular weight of 200.03 . The compound is also known by the synonym "4′-Bromoformanilide" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string [H]C(=O)Nc1ccc(Br)cc1 . This indicates that the compound consists of a formamide group (HCONH2) attached to a bromophenyl group (C6H4Br) .

Scientific Research Applications

  • Use in Aminocarbonylation Reactions : N-substituted formamides, including N-(4-Bromophenyl)formamide, are used in palladium-catalyzed aminocarbonylation of aryl halides, offering a carbon-monoxide-free methodology. This method is valuable for synthesizing a range of products with good to excellent yield, eliminating the need for toxic carbon monoxide gas (Sawant et al., 2011).

  • Moderate Antimicrobial Agent : As a novel derivative of formamide, N-(4-Bromo-Phenyl)-Formamide demonstrates moderate antimicrobial properties. Its molecular structure, including crystal parameters, and intermolecular interactions have been studied extensively, providing insights into its potential applications in pharmaceuticals (Malek et al., 2020).

  • Synthesis of Quinazolinones : N-substituted o-bromobenzamides, including derivatives of this compound, are used in Cu-catalyzed aryl amidation to synthesize 3-substituted and 2,3-disubstituted quinazolinones, which are important compounds in medicinal chemistry (Xu et al., 2012).

  • Potential in Radical Scavenging : this compound derivatives show significant radical scavenging activity, as demonstrated by compounds isolated from marine-derived fungi. This suggests potential applications in developing antioxidants or therapeutic agents (Xifeng et al., 2006).

  • Applications in N-Formylation of Amines : Research has shown that formamides, including this compound, can be synthesized using CO2 as a carbon source and H2 as a reducing agent. This process is important for industrial applications and in synthesizing pharmaceutically valuable compounds (Liu et al., 2017).

  • Role in Capillary Electrophoresis : Studies on formamide and its derivatives, including this compound, reveal their potential in enhancing the efficiency and analysis times in capillary electrophoresis due to their higher dielectric constant and viscosity compared to water (Sahota & Khaledi, 1994).

Safety and Hazards

“N-(4-Bromophenyl)formamide” is classified as Acute Toxicity - Category 4, Oral and Skin Sensitization - Category 1 . It is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and wearing protective equipment .

properties

IUPAC Name

N-(4-bromophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHXNHQAVPSOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180794
Record name Formamide, N-(4-bromophenyl)- (9CI)
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2617-78-9
Record name N-(4-Bromophenyl)formamide
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Record name 4-Bromoformanilide
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Record name 2617-78-9
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Record name Formamide, N-(4-bromophenyl)- (9CI)
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Record name N-(4-Bromophenyl)formamide
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Record name 4-Bromoformanilide
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Synthesis routes and methods I

Procedure details

A 5-Liter round bottom flask was charged with acetic anhydride (488 mL, 5.2 mol) and cooled to 0° C. Formic acid (240 mL, 6.4 mol) was then added at a rate that did not elevate the temperature of the reaction mixture above 10° C. After the formic acid was added, the temperature of the reaction was raised to 50-60° C. and stirred for 3 hours. The reaction was then cooled to 0° C. and 400 mL of THF was added. A solution of 4-bromoaniline (344 g, 2.0 mol) in 800 mL of THF was added dropwise. After the addition was complete, the reaction was allowed to stir at this temperature for 4 hours. The reaction was checked by thin-layer chromatography and found to be complete. The reaction mixture was transferred to a round bottom flask and the solvent was removed in vacuo. When the solvent had been removed, the residue crystallized. The solid was triturated with heptane and filtered. Obtained 396.8 grams of desired N-(4-bromo-phenyl)-formamide. Yield 99.2% The spectral properties of the solid were consistent with the desired material. Step (2): (4-bromo-phenyl)-methyl-amine
Quantity
488 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
344 g
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Formic acid (7 mL, 186 mmol) and acetic anhydride (140.1 mL, 150 mmol) were heated together at 55° C. for 2 hours. The mixture was cooled to room temperature, THF (11 mL) was added followed by 4-bromoaniline (10 g, 58 mmol) in THF (20 mL). The mixture was stirred at room temperature for 3 hours before evaporating to dryness. Trituration of the solid gave the subtitled compound as a light brown solid (8.22 g). MH− 198/200. 1H NMR δ (CDCl3) 6.93-7.04 (2H, d), 7.24 (2H, s), 8.59-8.70 (1H, d).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
140.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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